Methyl 4-(2-aminoethyl)-6-methylpyridine-2-carboxylate
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Overview
Description
Methyl 4-(2-aminoethyl)-6-methylpyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methyl group at the 6th position, an aminoethyl group at the 4th position, and a carboxylate ester group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-aminoethyl)-6-methylpyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of 4-(2-aminoethyl)pyridine with methyl chloroformate under basic conditions to introduce the carboxylate ester group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-aminoethyl)-6-methylpyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylate ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
Methyl 4-(2-aminoethyl)-6-methylpyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(2-aminoethyl)-6-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their function. The compound may also act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-hydroxyethyl)-6-methylpyridine-2-carboxylate: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.
Ethyl 4-(2-aminoethyl)-6-methylpyridine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 4-(2-aminoethyl)-6-methylpyridine-2-carboxylate is unique due to the presence of both an aminoethyl group and a methyl ester group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 4-(2-aminoethyl)-6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-8(3-4-11)6-9(12-7)10(13)14-2/h5-6H,3-4,11H2,1-2H3 |
InChI Key |
LRGJTELFZMSWEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)OC)CCN |
Origin of Product |
United States |
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